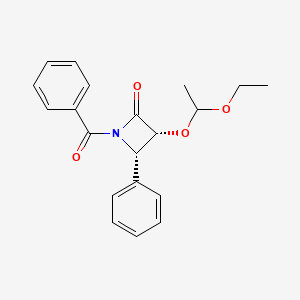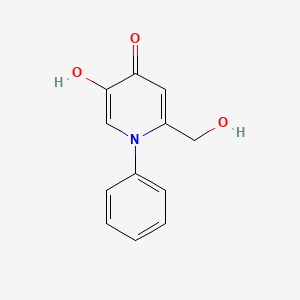
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the related compound “5-Hydroxymethylfurfural”, it is a white low-melting solid which is highly soluble in both water and organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis
Researchers have explored the synthesis of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, highlighting its utility in organic chemistry. For example, the cyclization of aryl ketone anilides with diethyl malonate produces 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones, which upon further reactions yield various structurally related compounds. These synthetic pathways demonstrate the compound's role in generating novel chemical entities with potential applications in drug development and material science (Nikam & Kappe, 2015).
Crystal Structure Analysis
The compound has also been used in crystallography to study the hydrogen-bonded frameworks and polymorphism. For instance, a study on the crystal structure of benzene-1,3,5-tricarboxylic acid with 4-pyridone reveals insights into molecular interactions and structural dynamics (Staun & Oliver, 2015).
Quantum-Chemical Studies
Quantum-chemical analyses have been conducted to understand the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one derivatives. These studies offer a theoretical basis for the compound's interaction with biological targets, providing a foundation for drug discovery and development (Rogachevskii, Plakhova, & Shelykh, 2009).
Biological Activity
Research into the biological activity of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one has shown potential in various therapeutic areas. For instance, the discovery of 5-hydroxyalkyl-4-phenylpyridines as a new class of glucagon receptor antagonists indicates its relevance in the treatment of diabetes, showcasing the compound's significance in medicinal chemistry (Ladouceur et al., 2002).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s structurally similar to 5-hydroxymethylfurfural (hmf), which is formed by the dehydration of reducing sugars . The compound might interact with its targets in a similar manner, causing changes at the molecular level. More research is required to understand the exact mode of action.
Biochemical Pathways
HMF is known to be involved in the degradation pathways of certain bacteria
Pharmacokinetics
The compound’s molecular weight is 125.13 , which suggests it could potentially be absorbed and distributed in the body.
Result of Action
Given its structural similarity to HMF, it might have similar effects, such as potential interactions with enzymes and receptors . .
Action Environment
The action of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other compounds
Propiedades
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCKVXXRWUABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

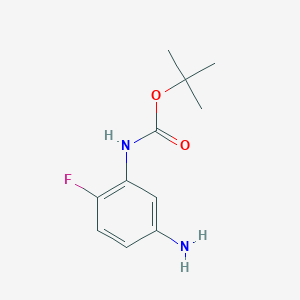
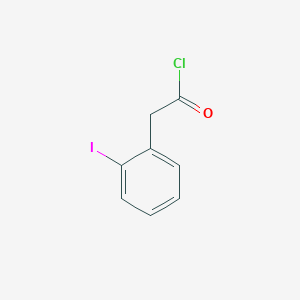
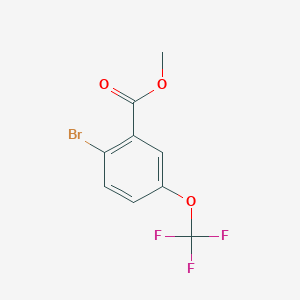
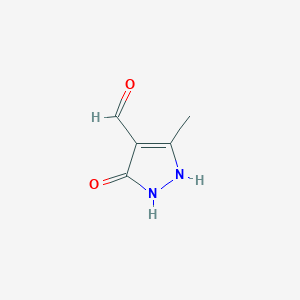
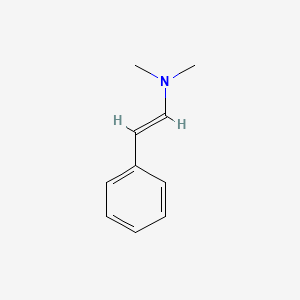
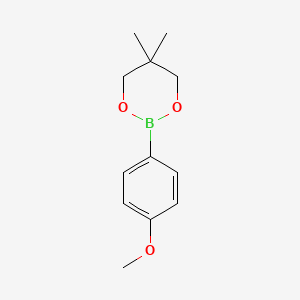
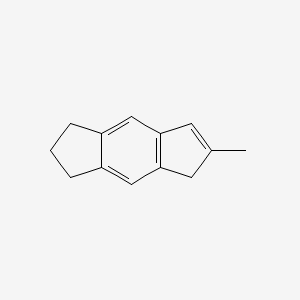
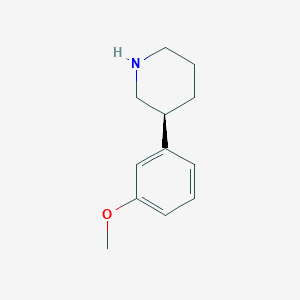
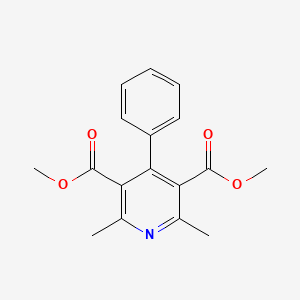
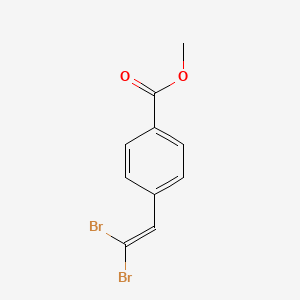
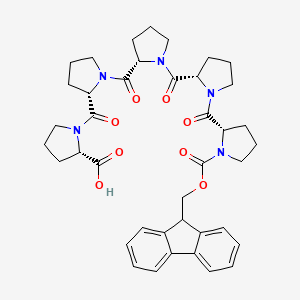
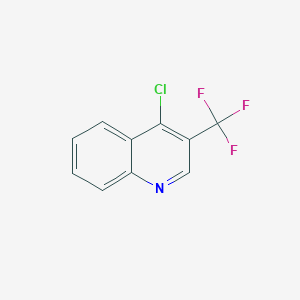
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
